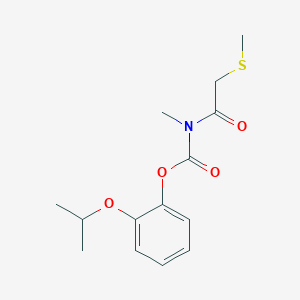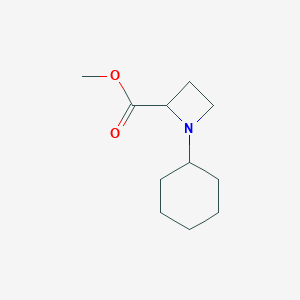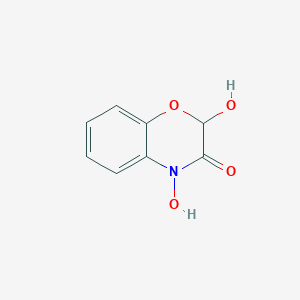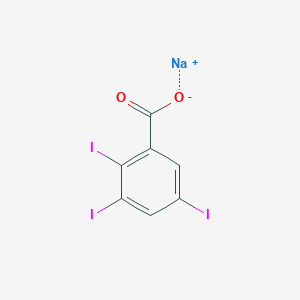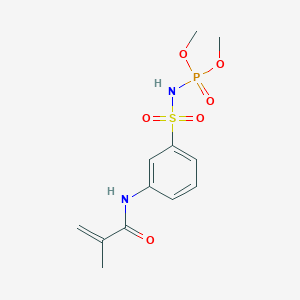
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of pharmaceutical research. This compound is also known as DMAPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of DMAPS is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DMAPS has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
生化和生理效应
DMAPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. DMAPS has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of DMAPS is its potential use as an anti-cancer and anti-inflammatory agent. It has shown promising results in animal models and has the potential to be developed into a therapeutic agent. However, one limitation of DMAPS is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research involving DMAPS. One area of research is the development of more efficient synthesis methods for DMAPS. Another area of research is the investigation of DMAPS as a potential therapeutic agent for cancer and inflammation in humans. Further studies are also needed to fully understand the mechanism of action of DMAPS and its biochemical and physiological effects.
合成方法
The synthesis of DMAPS involves the reaction of 3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl chloride with dimethyl phosphoramidate. The reaction takes place in the presence of a base and a solvent. The resulting compound is purified using column chromatography to obtain the final product.
科学研究应用
DMAPS has been studied extensively for its potential use in the field of pharmaceutical research. It has been shown to have anti-cancer properties and has been tested in vitro on various cancer cell lines. DMAPS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
属性
CAS 编号 |
15762-53-5 |
|---|---|
产品名称 |
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate |
分子式 |
C12H17N2O6PS |
分子量 |
348.31 g/mol |
IUPAC 名称 |
N-[3-(dimethoxyphosphorylsulfamoyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H17N2O6PS/c1-9(2)12(15)13-10-6-5-7-11(8-10)22(17,18)14-21(16,19-3)20-4/h5-8H,1H2,2-4H3,(H,13,15)(H,14,16) |
InChI 键 |
VGQJNYUIUBRKHQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
规范 SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
其他 CAS 编号 |
15762-53-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



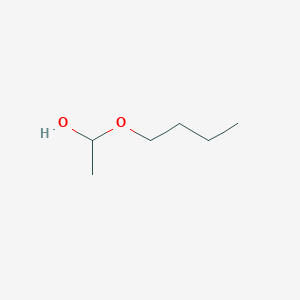
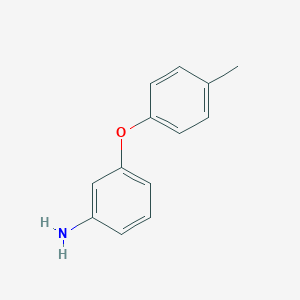
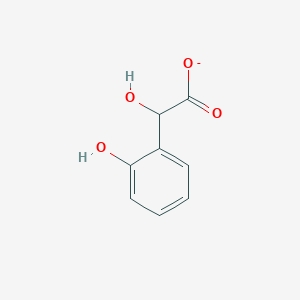
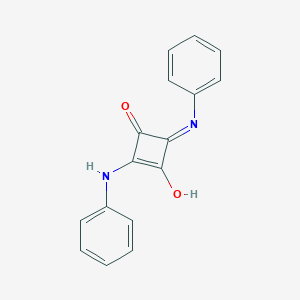
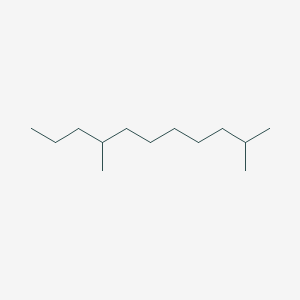
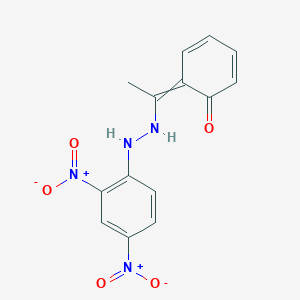
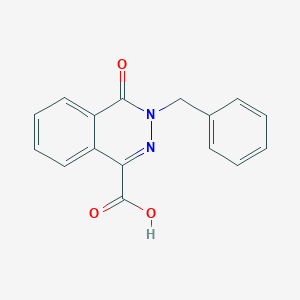
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
